4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Description
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with hydroxyl, oxo, and carboxylic acid groups at positions 4, 1, and 3, respectively (IUPAC name: this compound; CAS 13972-97-9) . Its synthesis typically involves phthalic anhydride aminolysis followed by Dieckmann condensation, as demonstrated in improved routes for derivatives like the methyl ester (CAS 7509-13-9) . The compound exhibits unique reactivity, including tautomerization and α-ketol-type rearrangement under solution conditions, leading to products such as 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives . Its safety profile includes acute oral toxicity and skin corrosion risks, necessitating careful handling .
Properties
IUPAC Name |
4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCWDNMHZACKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Hydrolysis of Methyl 1-Oxo-1,2-dihydroisoquinoline-3-carboxylate
A direct method involves saponification of the methyl ester precursor. In a representative procedure:
-
Reactants : Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (914 mg), 1N NaOH (10 mL).
-
Solvents : Tetrahydrofuran (THF, 10 mL) and methanol (10 mL).
-
Conditions : Stirred at room temperature for 12 hours.
-
Workup : Acidification with 1N HCl, extraction with ethyl acetate, and crystallization with diisopropyl ether.
-
Yield : 803 mg (88% yield).
Advantages : Simple one-step reaction with high yield.
Limitations : Requires strict control of pH during acidification to prevent side reactions.
Dieckmann Condensation Route
Phthalic Anhydride Aminolysis and Cyclization
An improved method employs a three-step sequence:
-
Aminolysis : Phthalic anhydride reacts with alkylaminoacetic acid derivatives (e.g., glycine ethyl ester) to form phthalamic acids.
-
Esterification : Treatment with diazomethane converts carboxylic acids to methyl esters.
-
Cyclization : Alkoxide-induced Dieckmann condensation forms the isoquinoline core.
Representative Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aminolysis | Alkylaminoacetic acid, 100°C, 91% | 91 |
| Esterification | Diazomethane, CHCl, rt | 77 |
| Dieckmann Condensation | NaOMe, MeOH/Ph-O-Ph (1:8), reflux, 37–66% | 37–66 |
Key Findings :
-
N,N-Disubstituted carboxamides yield higher (up to 80%) due to reduced steric hindrance.
-
Electron-withdrawing groups at the α-position enhance cyclization efficiency.
Advantages : Scalable for industrial applications; modular for derivative synthesis.
Limitations : Diazomethane handling requires specialized equipment due to toxicity.
Cyclization via Triethylorthoformate
Intermediate Cyclization and Hydrolysis
This method, detailed in patents, involves:
-
Cyclization : Treatment of 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester with triethylorthoformate and cyclopropylamine.
-
Ring Closure : Potassium t-butoxide in t-butanol at 50°C for 18 hours.
-
Hydrolysis : Acidic hydrolysis (HCl/AcOH) to yield the carboxylic acid.
Reaction Conditions:
-
Cyclization : 150°C, 2 hours (triethylorthoformate/acetic anhydride).
-
Ring Closure : KOtBu, t-butanol, 50°C.
-
Hydrolysis : 4N HCl, 100°C, 4 hours.
-
Yield : 70–85% after crystallization.
Advantages : Compatible with halogenated substrates for fluorinated derivatives.
Limitations : Multi-step process with stringent temperature control.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Alkaline Hydrolysis | 88 | High | pH control during workup |
| Dieckmann Condensation | 37–80 | Moderate | Diazomethane safety |
| Cyclization/Hydrolysis | 70–85 | High | Multi-step optimization |
Functional Group Compatibility
-
Hydrolysis : Ideal for non-halogenated substrates.
-
Dieckmann : Tolerates electron-deficient aromatic rings.
-
Cyclization : Preferred for fluorinated or chlorinated analogs.
Data Tables
Table 1. Summary of Reaction Conditions
| Method | Solvent System | Temperature (°C) | Time (h) | Key Reagent |
|---|---|---|---|---|
| Alkaline Hydrolysis | THF/MeOH/HO | 25 | 12 | NaOH |
| Dieckmann Condensation | MeOH/Ph-O-Ph | 120 (reflux) | 1–3 | NaOMe |
| Cyclization | t-BuOH | 50–150 | 2–18 | KOtBu |
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes esterification with diazomethane or alcohols under acidic conditions to form methyl/ethyl esters. Amidation with ammonia or amines yields carboxamide derivatives . For example:
Alkylation
The hydroxyl group at C-4 participates in alkylation with methyl iodide or benzyl bromide in the presence of NaH, forming ethers:
This reaction is critical for modulating solubility and biological activity .
Decomposition and Autooxidation
Prolonged storage in solution induces spontaneous decomposition via tautomerization and radical-mediated oxidation :
Key Steps
-
Tautomerization :
-
C-3 Hydroxylation :
-
Rearrangement :
Products and Yields
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Methyl ester (1a) | CHCl, RT, 3–4 weeks | 4-Hydroxy-2-methyl-1-oxo-isoquinoline (2) | 21–32% |
| Methyl ester (1a) | Same as above | 4-Hydroxy-2-methyl-1,3-dioxo-tetrahydroisoquinoline (3a) | 40–55% |
Substitution Reactions
The carboxamide group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:
For example, reaction with benzyl chloride forms N-benzyl carboxamide derivatives.
Dieckmann Condensation
Phthalamic ester intermediates cyclize under alkoxide conditions to form fused heterocycles :
This method achieves 65–80% yields for N,N-disubstituted carboxamides .
α-Ketol Rearrangement
Hydroxy derivatives (e.g., 6a) undergo intramolecular migration of ethoxycarbonyl groups (Figure 2) :
This rearrangement is solvent-dependent, favoring polar aprotic solvents like DMF .
Mechanistic Insights
Scientific Research Applications
Synthetic Routes
The synthesis of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves cyclization reactions using precursors such as alkyl 4-hydroxy-2-methyl derivatives. Common methods include:
- Aminolysis of Phthalic Anhydride : This method involves the reaction of phthalic anhydride with alkylaminoacetic acids followed by heterocyclization through alkoxide-induced Dieckmann condensation .
- Esterification and Cyclization : The compound can also be synthesized through esterification with diazomethane and subsequent cyclization .
Chemical Reactions
This compound undergoes several types of reactions:
- Oxidation : Converts to quinoline derivatives using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to hydroisoquinoline derivatives using sodium borohydride or lithium aluminum hydride.
- Substitution : It can undergo substitution reactions at the hydroxy and carboxylic acid groups with reagents such as alkyl halides.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex isoquinoline derivatives. Its unique structure allows for the development of new compounds with tailored properties for various applications.
Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer activities. For instance:
- A study demonstrated that certain derivatives inhibited the growth of various bacterial strains, showcasing their potential as antimicrobial agents .
Hepatitis C Treatment
One notable application is in the design of inhibitors for hepatitis C NS5B polymerase. A derivative was identified that exhibited moderate inhibitory potency against this enzyme, demonstrating antiviral activity in cellular models . The compound's structure mimicked pyrophosphate, a critical component in viral replication processes.
Medicine
The therapeutic potential of this compound is being explored for treating various diseases. Some derivatives are under investigation for their efficacy in cancer therapy due to their ability to interact with specific molecular targets involved in tumor growth and proliferation.
Industry
In industrial applications, this compound is being utilized in the development of new materials with specific chemical properties. Its derivatives are being studied for use in polymers and other advanced materials due to their unique structural characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives derived from this compound against common pathogens. The results indicated significant inhibition zones compared to control samples, suggesting strong antimicrobial efficacy.
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 18 |
| Derivative C | P. aeruginosa | 20 |
Case Study 2: Hepatitis C Inhibition
In another study focusing on hepatitis C treatment, a derivative was tested for its ability to inhibit NS5B polymerase. The compound showed an IC₅₀ value of 9.5 μM for inorganic pyrophosphate generation and demonstrated effective antiviral activity in vitro.
| Parameter | Value |
|---|---|
| IC₅₀ (pyrophosphate generation) | 9.5 μM |
| EC₅₀ (antiviral activity) | 15.7 μM |
| Selectivity Index | High |
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. These compounds can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways and targets depend on the structure of the derivative and the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Reactivity and Stability
- The target compound undergoes tautomerization and α-ketol rearrangement in solution, yielding dealkoxycarbonylated and dioxo products .
- 2-Hydroxy Analogs : Stability under physiological conditions critical for maintaining HCV inhibitory activity .
- Ethyl Ester : Hydrolysis to the carboxylic acid form may occur in vivo, affecting pharmacokinetics .
Biological Activity
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a compound belonging to the isoquinoline family, characterized by its unique structural features, including a hydroxyl group and a carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 205.17 g/mol
- CAS Number : 71706-60-0
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzymatic activities and influence cellular pathways. The compound has been studied for its potential as an inhibitor of specific enzymes involved in viral replication and bacterial growth.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV). For instance, a derivative known as Compound 11c demonstrated significant inhibitory activity against HCV NS5B polymerase with an IC₅₀ value of 5.9 μM and exhibited antiviral activity with an EC₅₀ value of 15.7 μM in HCV genotype 1b replicon cells . This suggests that the compound may serve as a template for developing new antiviral agents.
Antibacterial Activity
The compound has also shown potential antibacterial effects. A study on related derivatives demonstrated moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported at approximately 40 μM . The structure–activity relationship (SAR) studies indicate that modifications to the core structure can enhance antibacterial potency.
Case Study 1: Antiviral Efficacy
In a study evaluating the efficacy of various isoquinoline derivatives against HCV, Compound 11c was highlighted for its selective inhibition of NS5B polymerase. The docking studies suggested that it occupies a similar binding site as uridine triphosphate, indicating a competitive inhibition mechanism .
Case Study 2: Antibacterial Screening
Another research effort focused on synthesizing N'-arylidene derivatives based on the 4-hydroxy scaffold. These compounds were tested for their ability to inhibit HIV replication and showed promising results in vitro against opportunistic bacterial infections commonly seen in HIV patients .
Comparative Analysis
To illustrate the unique biological activities of this compound compared to related compounds, the following table summarizes key findings:
| Compound | Biological Activity | IC₅₀/EC₅₀ Values | Target |
|---|---|---|---|
| This compound | Antiviral, Antibacterial | IC₅₀ = 5.9 μM (HCV), MIC = 40 μM (bacteria) | NS5B polymerase |
| 2-Hydroxyisoquinoline | Neuroprotective | Not specified | Various |
| 4-Hydroxyquinoline | Antibacterial | Not specified | Various |
Q & A
Q. What are the recommended synthetic routes and key challenges in synthesizing 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid?
Synthesis typically involves cyclization of substituted precursors or hydrolysis of ester derivatives. For example, derivatives of this compound can be synthesized via asymmetric transfer hydrogenation using ruthenium catalysts under neutral conditions, followed by hydrolysis to yield the carboxylic acid moiety . Key challenges include controlling tautomerization during synthesis, as the enol-keto equilibrium can lead to side products. Reaction conditions (e.g., pH, solvent polarity) must be optimized to minimize undesired rearrangements .
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302), skin corrosion (H315), severe eye damage (H319), and respiratory irritation (H335). Essential protocols include:
- Use of PPE: Nitrile gloves, chemical goggles, and lab coats .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .
- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage: Keep in sealed containers under dry, inert conditions to prevent hydrolysis or oxidation .
Q. Which analytical techniques are most effective for characterizing structural stability and purity?
- NMR Spectroscopy : Detects tautomeric forms (e.g., enol vs. keto) via exchangeable proton signals (e.g., a broad peak at ~9.2 ppm for enolic -OH) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ at m/z 189 for the parent compound) and decomposition products (e.g., m/z 175 for dealkoxycarbonylated derivatives) .
- HPLC : Monitors stability in solution, as prolonged storage can lead to α-ketol rearrangement products .
Advanced Research Questions
Q. What mechanistic pathways govern the autooxidation and rearrangement of this compound in solution?
In solution, the compound undergoes:
Tautomerization : Equilibrium between enol and keto forms, influenced by solvent polarity .
C-3 Hydroxylation : Oxidative addition of hydroxyl groups under aerobic conditions .
α-Ketol Rearrangement : Leads to 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives. This reaction is accelerated in polar protic solvents (e.g., methanol) .
Experimental Design : Use deuterated solvents for NMR tracking of tautomers and LC-MS to isolate rearrangement products .
Q. How can derivatives of this compound be optimized as HCV NS5B polymerase inhibitors?
-
Pharmacophore Design : Incorporate a β-N-hydroxy-γ-keto-acid motif to mimic pyrophosphate, enhancing binding to the NS5B active site .
-
Structure-Activity Relationship (SAR) :
- Substitution at C-2 : Electron-withdrawing groups (e.g., -Cl) improve inhibitory potency.
- Carboxylic Acid Bioisosteres : Replace with tetrazole to enhance metabolic stability .
-
Evaluation Methods :
Assay Parameter Example (Compound 11c) NTP incorporation assay IC₅₀ 5.9 µM Antiviral activity (HCV replicon) EC₅₀ 15.7 µM Molecular docking Binding affinity Matches UTP orientation in NS5B active site
Q. What strategies mitigate instability during long-term storage or reaction conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
